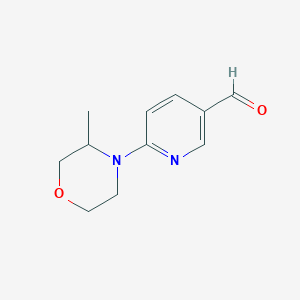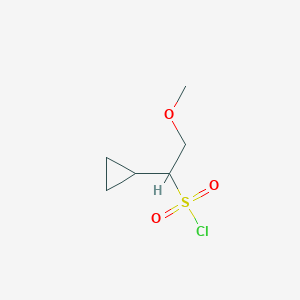
(2S,4S)-4-Methyloxane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-Methyloxane-2-carbaldehyde is a chiral compound with significant importance in organic chemistry. It is characterized by its oxane ring structure with a methyl group at the fourth position and an aldehyde group at the second position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methyloxane-2-carbaldehyde typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a precursor compound using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of chiral catalysts and ligands is crucial in these processes to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
(2S,4S)-4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
Oxidation: (2S,4S)-4-Methyloxane-2-carboxylic acid.
Reduction: (2S,4S)-4-Methyloxane-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
(2S,4S)-4-Methyloxane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs with specific stereochemical requirements.
Industry: Employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2S,4S)-4-Methyloxane-2-carbaldehyde involves its interaction with various molecular targets depending on its application. In pharmaceutical synthesis, it may act as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that lead to the final product.
類似化合物との比較
Similar Compounds
(2S,4S)-4-Hydroxyoxane-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
(2S,4S)-4-Methyloxane-2-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.
(2S,4S)-4-Methyloxane-2-methanol: Reduced form with a primary alcohol group.
Uniqueness
(2S,4S)-4-Methyloxane-2-carbaldehyde is unique due to its specific stereochemistry and functional groups, making it a valuable intermediate in asymmetric synthesis. Its ability to undergo various chemical transformations while maintaining its chiral integrity sets it apart from other similar compounds.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(2S,4S)-4-methyloxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChIキー |
SMACBAXERQSHKA-BQBZGAKWSA-N |
異性体SMILES |
C[C@H]1CCO[C@@H](C1)C=O |
正規SMILES |
CC1CCOC(C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)
![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)



![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)






![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)

